![molecular formula C25H27ClN4O2S B2683377 7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-22-1](/img/structure/B2683377.png)
7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also include computational properties like HOMO/LUMO levels, dipole moment, etc .科学的研究の応用
Antimicrobial Properties : Patel and Patel (2010) synthesized compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, a lead molecule similar to the specified compound, and found significant antifungal and antibacterial activities. This suggests potential applications in developing antimicrobial agents (Patel & Patel, 2010).
Synthesis of Tetrahydropyrimido and Tetrahydroquinoline Derivatives : Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido and tetrahydroquinoline derivatives, indicating the compound's versatility in forming various heterocyclic compounds. These compounds have potential applications in the development of new drugs and materials (Elkholy & Morsy, 2006).
Phenylsulfonylquinazoline Derivatives as Chymase Inhibitors : Fukami et al. (2000) explored derivatives of phenylsulfonylquinazoline, which share a structural resemblance with the specified compound, for their ability to inhibit human heart chymase. These findings highlight the compound's potential in cardiovascular drug development (Fukami et al., 2000).
Application in Anticancer Research : Noolvi and Patel (2013) synthesized and characterized quinazoline derivatives, examining their potential as antitumor agents. This implies the applicability of the compound in cancer research, particularly in the synthesis of novel anticancer drugs (Noolvi & Patel, 2013).
Development of ABCB1 Inhibitors : Colabufo et al. (2008) investigated derivatives of phenoxy-moiety, structurally related to the specified compound, for their ability to inhibit ABCB1 activity, indicating potential use in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
Synthesis of Novel Quinazoline Derivatives : Mohamed, Abdel-Latif, and Ahmed (2020) focused on the synthesis of novel quinazoline derivatives, which are important in pharmaceutical chemistry. This highlights the compound's significance in the synthesis of diverse medicinal compounds (Mohamed, Abdel-Latif, & Ahmed, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h4-5,8,15,18-19,21-22H,1-3,6-7,9-14,16H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNBVNOJSAHSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)C5CCC(CC5NC4=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[2-(4-Chlorophenoxy)acetyl]oxy}ethyl)-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2683295.png)
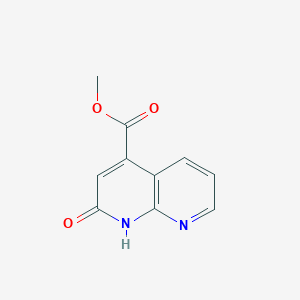
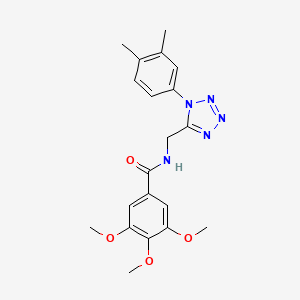

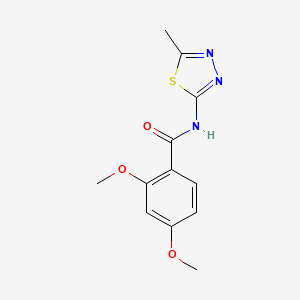
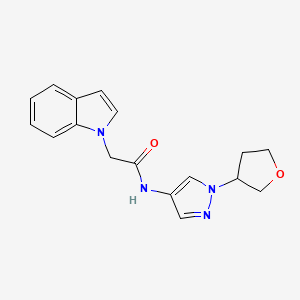
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride](/img/structure/B2683303.png)
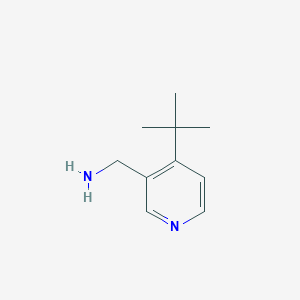

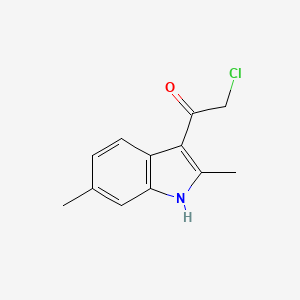
![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
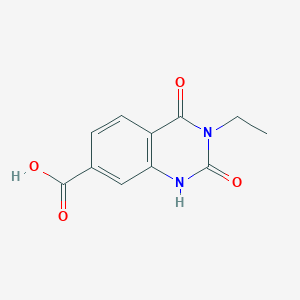
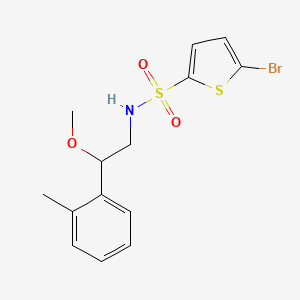
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)